3-Chloro-5-fluoro-4-methoxybenzonitrile
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Overview
Description
3-Chloro-5-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzonitrile ring, which imparts unique chemical properties.
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzonitrile is primarily used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals. Its unique substituents make it valuable for studying the effects of different functional groups on biological activity.
Preparation Methods
The synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Chemical Reactions Analysis
3-Chloro-5-fluoro-4-methoxybenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a significant reaction for forming carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzonitrile is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The chloro, fluoro, and methoxy groups may influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
3-Chloro-5-fluoro-4-methoxybenzonitrile can be compared with other substituted benzonitriles, such as:
- 3-Chloro-4-fluoro-5-methoxybenzonitrile
- 3-Chloro-5-fluoro-4-methoxybenzaldehyde
These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as boiling points and solubility, as well as their applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLTRBVBZNQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397357 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-30-9 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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